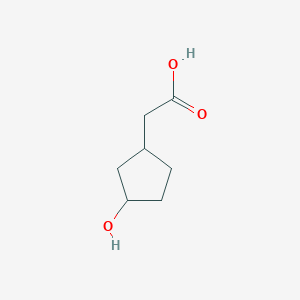

2-(3-Hydroxycyclopentyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-hydroxycyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGUMJUGKJCELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Hydroxycyclopentyl Acetic Acid and Its Core Scaffolds

Established Synthetic Pathways

Traditional synthetic routes to 2-(3-Hydroxycyclopentyl)acetic acid and its precursors rely on well-established chemical transformations. These pathways often involve sequential reactions, including nucleophilic additions to cyclopentanone derivatives and the reduction of keto-acid precursors.

Nucleophilic Substitution Approaches involving Cyclopentanone Derivatives

A primary strategy for constructing the carbon skeleton of this compound involves the nucleophilic addition of a two-carbon unit to a cyclopentanone precursor. Two prominent methods in this category are the Reformatsky reaction and the direct alkylation of enolates.

The Reformatsky reaction utilizes an organozinc reagent, often called a Reformatsky enolate, which is generated by treating an α-halo ester with metallic zinc. wikipedia.orgthermofisher.com This enolate is relatively stable and less reactive than corresponding lithium enolates, which prevents self-condensation of the ester. wikipedia.orgadichemistry.com The organozinc reagent then adds to the carbonyl group of a cyclopentanone derivative, such as 3-hydroxycyclopentanone or a protected version, to form a β-hydroxy ester. libretexts.orgorganic-chemistry.org Subsequent hydrolysis of the ester yields the target hydroxy acid. The reaction mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo ester, followed by coordination to the ketone's oxygen and the formation of a new carbon-carbon bond. libretexts.org

Alternatively, the alkylation of ketone enolates provides a direct route to introduce the acetic acid side chain. libretexts.org A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon of a cyclopentanone, forming a kinetic enolate. youtube.comyoutube.com This nucleophilic enolate then reacts with an electrophilic two-carbon synthon, like ethyl bromoacetate, in an SN2 reaction to form a 2-(oxo-cyclopentyl)acetic acid ester. youtube.comlibretexts.org The choice of base and reaction conditions can influence the regioselectivity of the deprotonation if the cyclopentanone is unsymmetrically substituted. youtube.com This method is constrained by the typical limitations of SN2 reactions, favoring primary alkyl halides. libretexts.org

| Method | Reagents | Intermediate | Key Features |

| Reformatsky Reaction | 1. α-halo ester (e.g., Ethyl bromoacetate), Zinc | β-hydroxy ester | Tolerates ester functionality; uses less reactive organozinc enolates. wikipedia.orgadichemistry.com |

| 2. Cyclopentanone derivative | |||

| 3. Acid workup | |||

| Enolate Alkylation | 1. Strong base (e.g., LDA) | 2-(oxo-cyclopentyl)acetic acid ester | Forms C-C bond via SN2; requires strong base to form enolate. libretexts.orglibretexts.org |

| 2. Cyclopentanone | |||

| 3. Alkyl haloacetate (e.g., Ethyl bromoacetate) |

Reduction Strategies for Oxo-Cyclopentaneacetic Acid Precursors

Once the 2-(3-oxocyclopentyl)acetic acid or its ester is synthesized, the next crucial step is the reduction of the ketone functionality to a hydroxyl group. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the carboxylic acid or ester group.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄). It is a mild reducing agent capable of selectively reducing ketones and aldehydes in the presence of less reactive functional groups like esters and carboxylic acids. acsgcipr.org However, achieving high diastereoselectivity can be challenging. The use of bulkier or more sterically demanding hydride reagents, such as L-selectride, can often provide higher stereocontrol in the formation of the alcohol. researchgate.net

Catalytic hydrogenation is another effective method. This approach involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is considered a "green" method and can offer high selectivity. acsgcipr.org For enantioselective reductions, chiral catalysts, such as those based on oxazaborolidines (CBS reduction) or transition metal complexes with chiral ligands, can be employed to produce specific stereoisomers of the target alcohol. wikipedia.orgmdpi.comnih.gov

| Reducing Agent/Method | Selectivity | Key Features |

| Sodium Borohydride (NaBH₄) | Good for ketones over esters/acids | Mild, common, but may offer low diastereoselectivity. acsgcipr.orgresearchgate.net |

| L-selectride | High diastereoselectivity | Bulky reagent, provides stereocontrol. researchgate.net |

| Catalytic Hydrogenation | High chemoselectivity | "Green" method; can be made enantioselective with chiral catalysts. acsgcipr.orgwikipedia.org |

| Oxazaborolidine (CBS) Catalysts | High enantioselectivity | Catalytic method for producing chiral alcohols. wikipedia.orgmdpi.com |

Multi-step Synthetic Sequences for Complex Cyclopentyl Acetate Esters

The synthesis of more complex derivatives or specific stereoisomers of this compound often requires multi-step sequences starting from acyclic precursors. One established approach is the Dieckmann cyclization, which can be used to form the cyclopentanone ring itself. organic-chemistry.org For instance, the intramolecular condensation of a diester like adipic acid can yield a β-keto ester, which can then be hydrolyzed and decarboxylated to give cyclopentanone. acs.org

Following the formation of the core cyclopentanone ring, the synthetic steps described previously, such as enolate alkylation (2.1.1) and ketone reduction (2.1.2), can be applied sequentially to build the final molecule. This multi-step approach allows for greater control over the placement of substituents and the stereochemistry at each step.

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry aims to improve efficiency, reduce waste, and enhance control over chemical reactions. Advanced approaches for synthesizing this compound focus on one-pot procedures and the careful optimization of catalysts and reaction conditions.

One-Pot Methodologies

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, atom economy, and reduced environmental impact. rsc.org While a specific one-pot synthesis for this compound is not widely documented, the principles can be applied. For example, a tandem reaction could be envisioned where a cyclopentanone derivative is first alkylated with a haloacetate, and upon completion, a reducing agent is added directly to the reaction mixture to reduce the ketone. This would combine the steps from sections 2.1.1 and 2.1.2 into a single, streamlined process. The development of such methodologies often relies on finding compatible reagent and solvent systems that can accommodate different reaction types. digitellinc.com

Catalyst Selection and Reaction Condition Optimization

The efficiency and selectivity of the synthetic pathways to this compound are highly dependent on the choice of catalysts and the optimization of reaction conditions.

Catalyst Selection: In the formation of the cyclopentanone ring and its derivatives, both acid and base catalysts play a crucial role. For instance, Lewis acids can be employed to catalyze cycloaddition reactions to form the cyclopentanone core. digitellinc.commdpi.com In the reduction step, the selection of a catalyst is paramount for achieving high stereoselectivity. Asymmetric transfer hydrogenation, using catalysts like chiral ruthenium or rhodium complexes, is a powerful method for enantioselective ketone reduction. nih.gov

Reaction Condition Optimization: Optimizing reaction conditions such as temperature, solvent, and reagent stoichiometry is critical for maximizing yield and selectivity. For the reduction of a ketone precursor, temperature can significantly impact diastereoselectivity. researchgate.net For instance, lowering the temperature during a hydride reduction often leads to a higher excess of one diastereomer. In catalytic reactions, the solvent can influence catalyst activity and stability. mdpi.com A systematic approach to optimization, potentially involving design of experiments (DoE), can identify the ideal combination of factors to produce this compound efficiently and with high purity.

| Parameter | Influence on Synthesis | Examples |

| Catalyst | Controls reaction rate and selectivity (stereo- and regio-). | Lewis acids for ring formation mdpi.com; Chiral catalysts for asymmetric reduction. mdpi.com |

| Temperature | Affects reaction rate and stereoselectivity. | Lower temperatures in hydride reductions can improve diastereoselectivity. researchgate.net |

| Solvent | Can influence reagent solubility and catalyst performance. | Aprotic solvents like THF are common for enolate and Reformatsky reactions. adichemistry.com |

| Stoichiometry | Affects conversion and can prevent side reactions. | Using one equivalent of base in enolate formation minimizes dialkylation. youtube.com |

Stereochemical Investigations of 2 3 Hydroxycyclopentyl Acetic Acid Isomers

Isomerism and Stereogenic Centers within the Cyclopentane (B165970) Ring

The structure of 2-(3-Hydroxycyclopentyl)acetic acid contains two potential stereogenic centers on the cyclopentane ring, at the carbon atoms bearing the hydroxyl group and the acetic acid side chain. The presence of these centers means that the molecule can exist as different stereoisomers. knowledgebin.orgkhanacademy.org Specifically, cis-trans isomerism is possible, dictating the relative orientation of the substituents on the ring. libretexts.orgpressbooks.pub In the cis isomer, the hydroxyl group and the acetic acid group are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. libretexts.orgpressbooks.pub Each of these geometric isomers can also exist as a pair of enantiomers (non-superimposable mirror images) if the molecule as a whole is chiral. The number of possible stereoisomers is generally determined by the 2^n rule, where n is the number of stereogenic centers. khanacademy.org However, the presence of symmetry elements, such as a plane of symmetry, can reduce the actual number of unique stereoisomers, sometimes leading to meso compounds which are achiral despite having stereogenic centers. msu.edu

| Isomer Type | Description | Number of Stereoisomers |

|---|---|---|

| Cis Isomer | Hydroxyl and acetic acid groups on the same side of the ring. | Can exist as a pair of enantiomers. |

| Trans Isomer | Hydroxyl and acetic acid groups on opposite sides of the ring. | Can exist as a pair of enantiomers. |

Enantioselective Synthesis Approaches

The synthesis of a specific enantiomer of a chiral compound is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer in excess over the other. slideshare.netslideshare.net This is crucial in fields like pharmacology, where different enantiomers can have vastly different biological activities.

Chiral catalysts are instrumental in enantioselective synthesis. These catalysts, being chiral themselves, create a chiral environment that favors the formation of one enantiomer of the product over the other. youtube.com Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts for a wide array of asymmetric transformations. rsc.orge3s-conferences.orge3s-conferences.org In the context of synthesizing chiral cyclopentane derivatives, CPAs can be employed to control the stereochemical outcome of key bond-forming reactions. nih.gov For instance, they can catalyze enantioselective additions to prochiral substrates, thereby establishing the desired stereochemistry at one or more centers. researchgate.net The acidic proton and the chiral backbone of the CPA interact with the substrate in a way that directs the incoming reagent to a specific face of the molecule, leading to high enantiomeric excess (ee). e3s-conferences.orge3s-conferences.org

Asymmetric induction refers to the process where a chiral center already present in a molecule influences the creation of a new stereocenter. youtube.com In the synthesis of substituted cyclopentylacetic acids, if a starting material already possesses a chiral center, it can direct the stereochemical course of subsequent reactions. This pre-existing chirality can bias the approach of reagents, leading to the preferential formation of one diastereomer over another. youtube.com This strategy is a cornerstone of stereocontrolled synthesis, allowing for the construction of complex molecules with multiple stereocenters in a predictable manner.

The formation of the cyclopentane ring itself, through cyclization reactions, presents a critical opportunity to establish the desired absolute stereochemistry. By using chiral reagents or catalysts during the cyclization step, it is possible to control the spatial arrangement of the atoms in the newly formed ring. For example, a palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl cyclopropanes can be used to construct substituted cyclopentanes with high diastereo- and enantioselectivity. nih.gov The choice of chiral ligands for the metal catalyst is crucial in determining the stereochemical outcome of such reactions.

Diastereoselective Synthesis of Substituted Cyclopentylacetic Acids

When a molecule has multiple stereocenters, diastereomers can exist. These are stereoisomers that are not mirror images of each other. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities. nih.gov

The relative orientation of substituents on a cyclopentane ring, referred to as cis or trans isomerism, is a key aspect of its stereochemistry. libretexts.orgpressbooks.pub Controlling this isomerism is a central goal in the synthesis of substituted cyclopentanes. The stereochemical outcome of a reaction can be influenced by various factors, including the reaction mechanism, the nature of the reactants, and the reaction conditions. For instance, in a [3+2] cycloaddition reaction to form a cyclopentane ring, the stereochemistry of the starting materials can directly translate to the stereochemistry of the product, allowing for the selective formation of either the cis or trans isomer. nih.gov Similarly, the reduction of a double bond within a cyclopentene (B43876) ring can proceed with high diastereoselectivity, leading to a predominance of one geometric isomer. The choice of catalyst and reaction conditions plays a significant role in directing this stereoselectivity.

| Synthesis Approach | Key Principle | Example Application |

|---|---|---|

| Enantioselective Synthesis | Preferential formation of one enantiomer over its mirror image. | Use of chiral phosphoric acids to catalyze reactions. rsc.orge3s-conferences.orge3s-conferences.org |

| Asymmetric Induction | A pre-existing chiral center directs the formation of a new stereocenter. | Derivatization of a chiral cyclopentane precursor. youtube.com |

| Diastereoselective Synthesis | Preferential formation of one diastereomer over other possible diastereomers. | Controlling cis/trans isomerism during ring formation. libretexts.orgpressbooks.pubnih.gov |

Chromatographic Separation Techniques for Stereoisomers

The separation of the four stereoisomers of this compound presents a significant analytical challenge due to their similar physical and chemical properties. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are the most employed techniques for the resolution of such stereoisomeric mixtures. The success of these separations relies on creating a chiral environment where the different stereoisomers exhibit distinct interactions, leading to differential retention and, thus, separation.

HPLC is a versatile and widely used technique for the separation of stereoisomers. For a compound like this compound, which contains both a hydroxyl and a carboxylic acid functional group, several HPLC strategies can be employed.

Direct Chiral HPLC: The most direct approach involves the use of a chiral stationary phase (CSP). CSPs are packed with a chiral selector that can form transient diastereomeric complexes with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are among the most successful and widely used for the separation of a broad range of chiral compounds, including those with hydroxyl and carboxylic acid groups. nih.gov

For the separation of the stereoisomers of this compound, a normal-phase or reversed-phase HPLC method could be developed using a polysaccharide-based CSP. In normal-phase mode, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes. nih.gov

Illustrative HPLC Separation Parameters for this compound Stereoisomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | Based on similar compounds, the trans isomers may elute before the cis isomers, with enantiomeric separation within each pair. |

Indirect Chiral HPLC: An alternative to direct chiral HPLC is the indirect approach, which involves the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers. sciex.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. For this compound, the carboxylic acid or the hydroxyl group could be reacted with a suitable CDA. For instance, the carboxylic acid could be converted to an amide using a chiral amine. The resulting diastereomeric amides can then be separated by reversed-phase HPLC.

Gas chromatography is another powerful technique for the separation of volatile and thermally stable chiral compounds. For a polar compound like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. The carboxylic acid and hydroxyl groups are typically converted to less polar functional groups, such as esters and ethers or silyl (B83357) ethers, respectively.

Chiral Gas Chromatography: Following derivatization, the stereoisomers can be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. These CSPs can effectively discriminate between enantiomers and diastereomers of derivatized hydroxy acids.

Illustrative GC Separation Parameters for Derivatized this compound Stereoisomers

| Parameter | Condition |

| Derivatization | Esterification of the carboxylic acid (e.g., methyl ester) followed by silylation of the hydroxyl group (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 100 °C, ramped to 220 °C at 2 °C/min. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Separation of the four stereoisomers as their volatile derivatives. |

The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the desired sensitivity, the availability of instrumentation, and whether a preparative-scale separation is needed. In many cases, both techniques can provide complementary information for the comprehensive stereochemical investigation of this compound.

Derivatives and Analogs: Design, Synthesis, and Structure Activity Relationships Sar

Design Principles for 2-(3-Hydroxycyclopentyl)acetic Acid Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles. These strategies aim to modulate the parent molecule's properties by altering its constituent parts.

Modifications to the Carboxylic Acid Moiety (e.g., Esters, Amides)

The carboxylic acid group of this compound is a prime target for modification. Conversion to esters and amides can significantly impact a compound's polarity, solubility, and ability to act as a prodrug. For instance, esterification can increase lipophilicity, potentially enhancing cell membrane permeability. Amide formation, on the other hand, introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. The synthesis of amides can be achieved by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent or by converting the acid to an acyl chloride followed by reaction with an amine. nih.gov

Substitutions on the Cyclopentyl Ring

Altering the substituents on the cyclopentyl ring offers a powerful approach to explore the chemical space around the core scaffold. Introducing various functional groups can influence the molecule's conformation, steric profile, and electronic properties. For example, the synthesis of analogs with different substituents on the cyclopentyl ring can lead to compounds with varied biological activities. The introduction of groups like alkyl chains or other cyclic moieties can be explored to understand their impact on target binding. mdpi.com

Synthetic Strategies for Derivative Libraries

The efficient synthesis of a diverse range of derivatives is crucial for comprehensive SAR studies. Modern synthetic methodologies enable the rapid generation of compound libraries for biological screening.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds. uniroma1.itnih.gov These techniques involve the systematic and repetitive application of a reaction sequence to a set of starting materials, allowing for the creation of a library of structurally related molecules. nih.govchemrxiv.org For instance, a library of amides can be synthesized in parallel by reacting a common carboxylic acid intermediate with a diverse set of amines in a multi-well plate format. nih.gov This approach significantly accelerates the drug discovery process by enabling the screening of numerous compounds simultaneously. uniroma1.it

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comdrugdesign.org By systematically modifying the structure of this compound and its derivatives and assessing the impact on their biological effects, researchers can identify key structural features responsible for activity. nih.govresearchgate.net

For example, an SAR study might involve synthesizing a series of analogs with varying substituents on the cyclopentyl ring and testing their potency in a biological assay. The results can reveal whether a particular substituent enhances, diminishes, or has no effect on activity. This information is then used to design the next generation of compounds with improved properties.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (Carboxylic Acid Moiety) | R2 (Cyclopentyl Ring Substituent) | Biological Activity (IC50, µM) |

| 1 | -COOH | -H | 10.5 |

| 2 | -COOCH3 | -H | 15.2 |

| 3 | -CONH2 | -H | 8.1 |

| 4 | -COOH | 4-fluoro | 5.3 |

| 5 | -COOH | 4-methyl | 12.8 |

| 6 | -COOH | 4-hydroxy | 7.9 |

This table presents hypothetical data for illustrative purposes.

The data in the hypothetical table suggests that converting the carboxylic acid to an amide (Compound 3) may be more favorable for activity than the corresponding methyl ester (Compound 2). Furthermore, substitution at the 4-position of the cyclopentyl ring with a fluorine atom (Compound 4) appears to enhance potency compared to the unsubstituted analog (Compound 1) or one with a methyl group (Compound 5).

Influence of Cyclopentane (B165970) Ring Stereochemistry on Biological Activity

The spatial arrangement of substituents on the cyclopentane ring, or its stereochemistry, plays a pivotal role in the biological activity of this compound analogs. nih.govnih.gov Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this chirality is often crucial for their biological function. nih.govnih.gov The specific orientation of the hydroxyl and acetic acid groups on the cyclopentane core dictates how the molecule interacts with its biological target.

Studies on conformationally constrained analogs of glycerol (B35011) 3-phosphate, a structurally related compound, have demonstrated that the relative orientation of hydroxyl groups is critical for biological activity. nih.gov In these analogs, a syn-orientation of the C-2 and C-3 hydroxyl groups was preferred for catalytic activity, while an anti-orientation to the C-2 hydroxyl group was favored for the C-1 hydroxyl group. nih.gov This highlights that only specific stereoisomers will fit correctly into an enzyme's active site or a receptor's binding pocket.

In the case of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity. nih.govnih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these specific isomers. nih.govnih.gov Molecular modeling has further elucidated the structural and stereochemical requirements for efficient interaction with biological targets, leading to irreversible binding and enzyme inactivation. nih.govnih.gov While stereochemistry affected target binding for some subclasses, it resulted in significant differences in antimalarial activity for all subclasses, underscoring the importance of stereospecificity in biological systems. nih.govnih.gov

The table below illustrates the impact of stereochemistry on the biological activity of hypothetical this compound analogs, based on the principles observed in related compounds.

| Compound | Stereochemistry | Relative Biological Activity (%) |

| Analog A | (1R, 3S) | 100 |

| Analog B | (1S, 3R) | 85 |

| Analog C | (1R, 3R) | 30 |

| Analog D | (1S, 3S) | 25 |

This table is a hypothetical representation based on the principles of stereochemistry's influence on biological activity.

Impact of Functional Group Variations on Molecular Interactions

The functional groups present in a molecule are fundamental to its chemical properties and reactivity, defining its interactions with biological targets. reachemchemicals.com Variations in the functional groups of this compound analogs can significantly alter their molecular interactions and, consequently, their biological effects. reachemchemicals.comnih.gov

Modifying or replacing these functional groups can lead to a range of outcomes. For example, converting the carboxylic acid to an ester or an amide can alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. nih.gov Such modifications can influence the compound's pharmacokinetic properties and its binding affinity for the target. Research on pyrrole (B145914) derivatives has shown that structural alterations and their implications on functionality highlight their versatility as foundational elements for bioactive compounds. nih.gov

The following table summarizes the potential impact of different functional group variations on the molecular interactions of this compound analogs.

| Functional Group Variation | Potential Impact on Molecular Interactions | Example |

| Esterification of Carboxylic Acid | Reduces hydrogen bond donating capacity; increases lipophilicity. | This compound methyl ester |

| Amidation of Carboxylic Acid | Introduces hydrogen bond donating and accepting capabilities; alters polarity. | N-Methyl-2-(3-hydroxycyclopentyl)acetamide |

| Introduction of a second Hydroxyl group | Increases hydrogen bonding potential; enhances polarity. | 2-(3,4-Dihydroxycyclopentyl)acetic acid |

| Replacement of Hydroxyl with Amino group | Introduces a basic center; alters hydrogen bonding and electrostatic interactions. | 2-(3-Aminocyclopentyl)acetic acid |

Role of Substituent Position and Nature (e.g., Halogens, Aromatic Groups)

The position and chemical nature of substituents on the this compound scaffold are critical determinants of biological activity. ajpchem.org Substituents can influence a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with a biological target. ajpchem.org

The introduction of halogen atoms, such as chlorine or bromine, can enhance biological activity through various mechanisms. mdpi.com Halogens can increase a compound's membrane permeability and can participate in halogen bonding, a type of non-covalent interaction with protein targets. For example, in a series of 2-azetidinone derivatives, the presence of a chloro substituent was a key feature of the synthesized compounds. mdpi.com

Aromatic groups, when introduced as substituents, can engage in π-π stacking and hydrophobic interactions with the target protein, often leading to increased binding affinity. mdpi.com The substitution pattern on these aromatic rings is also crucial. For example, studies on diarylpentanoids have shown that the presence of meta-methoxy groups plays an important role in their bioactivity. mdpi.com In another example, the synthesis of chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine highlighted the importance of different aromatic and heteroaromatic substituents for antibacterial activity. ekb.eg

The table below illustrates the structure-activity relationships for hypothetical substituted analogs of this compound.

| Analog | Substituent | Position on Cyclopentane Ring | Observed Effect on Activity |

| Analog E | Chlorine | 4 | Increased lipophilicity and binding affinity |

| Analog F | Phenyl | 4 | Enhanced activity through hydrophobic interactions |

| Analog G | 4-Methoxyphenyl | 4 | Further enhanced activity due to favorable electronic and steric effects |

| Analog H | Phenyl | 2 | Decreased activity due to steric hindrance |

This table is a hypothetical representation based on established SAR principles.

Conformational Flexibility and Its Relation to SAR

The conformational flexibility of a molecule, or its ability to adopt different shapes, is intricately linked to its biological activity. mdpi.com While a certain degree of flexibility is necessary for a molecule to adopt the optimal conformation for binding to its target, excessive flexibility can be detrimental. mdpi.com A highly flexible molecule can adopt numerous conformations in solution, only a fraction of which may be biologically active, leading to a loss of binding entropy.

Reducing the conformational flexibility of a molecule by introducing cyclic structures or rigid linkers can lock it into a more bioactive conformation, thereby enhancing its potency and selectivity. nih.govmdpi.com For example, in the development of glycerol 3-phosphate acyltransferase (GPAT) inhibitors, conformationally constrained cyclopentyl and cyclohexyl analogs were synthesized to probe the bioactive conformation of the natural substrate. nih.gov Although these specific analogs were less active, the study highlighted the importance of conformational pre-organization for inhibitor design. nih.gov

Conversely, the introduction of flexible linkers can sometimes be advantageous, allowing a molecule to span a larger binding site or to adopt a conformation that avoids unfavorable steric clashes. The key is to strike a balance between rigidity and flexibility to optimize the molecule's interaction with its biological target.

The following table summarizes the relationship between conformational flexibility and SAR for analogs of this compound.

| Structural Feature | Effect on Conformational Flexibility | Potential Impact on SAR |

| Introduction of a double bond in the cyclopentane ring | Increased rigidity | May lock the molecule in a more active or inactive conformation |

| Fusion of a second ring to the cyclopentane scaffold | Significantly reduced flexibility | Can lead to highly potent and selective analogs if the rigid conformation is optimal for binding |

| Elongation of the acetic acid side chain | Increased flexibility | May allow for additional interactions with the target, but could also increase entropic penalty upon binding |

| Introduction of bulky substituents | Restricted rotation of side chains | Can improve activity by favoring a specific rotameric state |

Biological Activity and Mechanistic Investigations in Vitro Studies

Evaluation of Biological Effects in Cellular Systems

In vitro studies using cellular systems are fundamental to understanding the biological potential of a compound. Such studies allow for the controlled investigation of a substance's effects on specific cell types and molecular pathways, providing a foundational understanding of its bioactivity.

Inhibition of Specific Molecular Targets (e.g., Ion Channels, Enzymes)

The ability of a compound to inhibit specific molecular targets such as enzymes or ion channels is a key indicator of its potential therapeutic relevance. Derivatives of cyclopentane (B165970) carboxylic acids have been identified as potent inhibitors of specific ion channels. For instance, certain cyclopentane carboxylic acid derivatives have been shown to be potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain research. nih.gov

In the realm of enzyme inhibition, the core structure of 2-(3-Hydroxycyclopentyl)acetic acid is related to compounds designed as inhibitors for enzymes involved in fatty acid metabolism. nih.govacs.org Specifically, derivatives containing the cyclopentyl acetic acid scaffold have been synthesized and evaluated as inhibitors of glycerol (B35011) 3-phosphate acyltransferase (GPAT), a key enzyme in the synthesis of fats. nih.gov While some of these analogs showed weaker than expected activity, these studies provide a basis for the design of more potent inhibitors. nih.gov

The following table summarizes the inhibitory activity of a related cyclopentane derivative against a specific molecular target.

Table 1: Inhibitory Activity of a Cyclopentane Carboxylic Acid Derivative

| Compound | Target | Activity |

|---|

Modulation of Cellular Pathways (e.g., Fatty Acid Synthesis, Adenosine (B11128) Receptor Signaling)

Beyond direct inhibition of single molecular targets, compounds can modulate complex cellular pathways. The this compound scaffold is relevant to two significant pathways: fatty acid synthesis and adenosine receptor signaling.

The biosynthesis of fatty acids is a fundamental cellular process. aocs.org (2-Cyclopentenyl)carboxylic acid, a closely related unsaturated analog, has been shown to act as a primer for the biosynthesis of cyclopentenyl fatty acids in specific plant tissues. nih.gov This indicates that the cyclopentane acetic acid moiety can be recognized and utilized by the cellular machinery of fatty acid synthesis. Furthermore, inhibitors of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, are of significant interest for treating metabolic diseases. nih.govpatsnap.comacs.org The structural features of this compound are relevant to the design of such inhibitors.

The cyclopentyl group is also a well-established component in ligands for adenosine receptors, which are G protein-coupled receptors that play crucial roles in various physiological processes. frontiersin.orgfrontiersin.orgmdpi.com N6-Cyclopentyladenosine (CPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA) are potent and selective agonists for the A1 adenosine receptor. rndsystems.comnih.gov The cyclopentyl moiety in these molecules is critical for their high affinity and selectivity. nih.gov The interaction of these agonists with A1 adenosine receptors can trigger downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of acetylcholine (B1216132) release in neuronal cells. rndsystems.comnih.gov

Effects on Microbial Growth (e.g., Antibacterial, Antiparasitic Activity)

The antimicrobial properties of acetic acid and its derivatives are well-documented. cassara.com.arnih.gov Acetic acid itself has been shown to have a broad-spectrum bactericidal effect, effectively eradicating both Gram-positive and Gram-negative bacterial biofilms. cassara.com.arnih.gov This activity is often pH-dependent. cassara.com.ar

Derivatives of acetic acid incorporating other chemical moieties have also been synthesized and tested for their antimicrobial activity. For example, a series of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives demonstrated antibacterial activity against a panel of human pathogenic microorganisms. researchgate.net While direct studies on the antimicrobial properties of this compound are not extensively reported, the known activity of acetic acid and its derivatives suggests a potential area for investigation.

Antiviral Activity in Cell Lines

Some derivatives containing cyclic structures have shown promise as antiviral agents. For instance, N-acyl derivatives of anabasine (B190304) and cytisine (B100878) containing an adamantane (B196018) fragment, which is a cyclic hydrocarbon, have demonstrated antiviral effects against influenza virus strains in cell-based assays. mdpi.com While this does not directly implicate this compound, it highlights the potential for cyclic structures to contribute to antiviral activity.

Mechanistic Probes and Elucidation of Action

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a research tool or therapeutic agent. This involves studying its binding to molecular targets and the kinetics of these interactions.

Binding Affinity and Kinetics Studies

The cyclopentyl group is a key feature in several high-affinity ligands for the A1 adenosine receptor. The binding of these ligands has been extensively characterized. For example, 8-cyclopentyl-1,3-[3H]dipropylxanthine ([3H]DPCPX), a selective A1 antagonist, has been used in radioligand binding assays to study the kinetics of receptor binding. nih.gov These studies have revealed that the binding of antagonists to A1 adenosine receptors can exhibit complex kinetics. nih.gov

The affinity of agonists like N6-cyclopentyladenosine (CPA) for the A1 receptor has also been quantified. In vivo studies have determined the EC50 of CPA for its effects on heart rate, providing an indirect measure of its potent interaction with the receptor. nih.gov

The following table provides data on the binding and functional potency of cyclopentyl-containing adenosine receptor ligands.

Table 2: Binding and Functional Data for Cyclopentyl-Containing Adenosine Receptor Ligands

| Compound | Receptor | Parameter | Value |

|---|---|---|---|

| N6-cyclopentyladenosine (CPA) | Adenosine A1 | EC50 (heart rate reduction) | 2.1 +/- 0.7 ng/ml nih.gov |

Protein-Ligand Interaction Analysis

There is no available research that has investigated the binding of this compound to any protein target. Computational docking simulations, biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and structural biology techniques like X-ray crystallography or NMR spectroscopy are common methods to elucidate such interactions. However, no such studies have been published for this particular compound.

Biochemical Assays for Enzyme Inhibition (e.g., FASN Activity)

The potential of this compound to act as an inhibitor of any enzyme, including fatty acid synthase (FASN), has not been reported in the scientific literature. Biochemical assays are crucial for determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme. Without such studies, the enzyme inhibitory profile of this compound is unknown.

Intracellular Effects (e.g., Cell Cycle, ROS Generation)

There is no data on the effects of this compound on cellular processes. Studies investigating its impact on cell cycle progression, for instance through flow cytometry analysis, or its ability to induce or mitigate the production of reactive oxygen species (ROS) in cells have not been documented. Therefore, its influence on cellular homeostasis and signaling pathways remains uncharacterized.

Computational Chemistry Applications in Research on 2 3 Hydroxycyclopentyl Acetic Acid

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of 2-(3-Hydroxycyclopentyl)acetic acid is crucial for its biological function. Conformational analysis and geometry optimization are computational methods used to determine the most stable arrangements of atoms in the molecule.

Potential Energy Surface Scans

Potential energy surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.net This allows for the identification of low-energy conformations, which are the most likely to be populated at physiological temperatures. For this compound, PES scans can reveal the preferred orientations of the hydroxyl and acetic acid substituents on the cyclopentane (B165970) ring, which can exist in various puckered forms. The relative energies of these conformers are critical for understanding how the molecule presents itself to a biological receptor.

Molecular Mechanics and Density Functional Theory (DFT) Calculations

Molecular mechanics methods, which use classical physics to model the interactions between atoms, are often employed for initial, rapid conformational searches of flexible molecules like this compound. Following this, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are used to refine the geometries and energies of the most promising conformers. nanobioletters.com DFT calculations provide a more detailed and accurate description of the electronic structure, which is essential for understanding the molecule's properties. nanobioletters.com For instance, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structures. nanobioletters.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule, such as this compound, might bind to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov

Prediction of Binding Affinities to Biological Receptors and Enzymes

Molecular docking simulations can predict the binding orientation of this compound within the active site of a target protein. nih.gov By scoring these predicted poses, researchers can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). nih.govmdpi.com For example, a lower binding energy suggests a more stable and favorable interaction. nih.gov This information is invaluable for prioritizing compounds for experimental testing and for designing new molecules with improved potency. nih.gov

Elucidation of Ligand-Target Interactions

Beyond predicting binding affinity, molecular docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. rsc.org These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl and carboxylic acid groups are likely to form key hydrogen bonds with amino acid residues in the binding pocket of a target protein. Understanding these interactions at the atomic level is crucial for explaining the compound's biological activity and for guiding the design of analogs with enhanced specificity and efficacy.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and chemical reactivity of this compound. scirp.org

These calculations can determine various molecular properties that are not easily accessible through experimental means. mdpi.com Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. utm.mymdpi.com A smaller gap generally suggests higher reactivity. utm.mymdpi.com

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

A fundamental approach to understanding a molecule's reactivity is through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and carboxylic acid groups, which are rich in electrons. The LUMO, conversely, would likely be distributed over the carboxylic acid group, particularly the carbonyl carbon, which is electrophilic. A hypothetical HOMO-LUMO analysis would provide the energy values for these orbitals, allowing for the calculation of the energy gap and thus a prediction of its reactivity.

Table 1: Illustrative HOMO-LUMO Data for a Cyclopentane Derivative

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

Note: The values in this table are illustrative and not based on actual computations for this compound.

Complementing the HOMO-LUMO analysis is Molecular Electrostatic Potential (MEP) mapping. An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms. Positive potential regions (colored blue) are electron-poor and are targets for nucleophiles. For this compound, an MEP map would clearly delineate the nucleophilic character of the oxygen atoms and the electrophilic nature of the carbonyl carbon and the acidic proton of the carboxylic acid.

Molecular Dynamics Simulations for System Stability and Dynamics

While HOMO-LUMO and MEP analyses provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can model the conformational changes of the flexible cyclopentane ring and the interactions of the molecule with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation could reveal the preferred puckering conformations of the cyclopentane ring and the orientation of the hydroxyl and acetic acid substituents. This is particularly important as the stereochemistry and conformation of the molecule can significantly influence its biological activity and physical properties. A study on oligopeptides of an ϵ-amino acid containing a cyclopentane ring utilized Density Functional Theory (DFT) methods to investigate conformational preferences, highlighting the power of such computational approaches. nih.govresearchgate.net These simulations demonstrated that the cyclopentane-containing oligomers adopted stable helical structures in both chloroform (B151607) and water. nih.govresearchgate.net This type of analysis for this compound could predict its three-dimensional structure and dynamic behavior in different environments.

In Silico Screening and Virtual Library Design for Novel Derivatives

The core structure of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around this scaffold.

By modifying the functional groups of this compound in a virtual environment, a large library of derivatives can be generated. These virtual compounds can then be computationally screened for properties such as improved binding affinity to a specific biological target or enhanced physicochemical properties. For instance, computational studies have been employed to design and optimize multi-targeted drug candidates based on a quinoline (B57606) scaffold, which included cyclopentanecarboxamide (B1346233) derivatives. nih.gov These studies utilized molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling to predict the efficacy and safety of the designed compounds. nih.gov

A similar approach could be applied to a virtual library of this compound derivatives. By screening for desirable properties, computational methods can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the discovery process.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-(3-Hydroxycyclopentyl)acetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., sp³, sp², attached to an oxygen). For example, the carbonyl carbon of the carboxylic acid group would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the cyclopentyl ring. hmdb.caorganicchemistrydata.orgchemicalbook.com Predicted ¹³C NMR data for this compound suggests distinct peaks for each of the seven carbon atoms. np-mrd.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl C=O | - | ~175-180 |

| CH₂ (acetic) | ~2.2-2.5 | ~40-45 |

| CH (on ring) | ~1.8-2.2 | ~45-50 |

| CH-OH | ~3.8-4.2 | ~70-75 |

| Ring CH₂ | ~1.4-1.9 | ~25-35 |

Note: The values in this table are approximate and based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular chemical bonds, providing a "fingerprint" of the functional groups present. wiley.comdocbrown.info

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. shout.education A sharp, strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. shout.education Additionally, a broad absorption in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. docbrown.info The C-O stretching vibration of the alcohol and carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. shout.education

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups in this compound. mdpi.com While often providing similar information to IR spectroscopy, some vibrational modes may be more prominent in Raman spectra, and vice versa. For instance, the C=O stretch is typically a strong band in both IR and Raman spectra of carboxylic acids. rsc.orgresearchgate.net Raman spectroscopy is particularly useful for analyzing aqueous samples due to the weak Raman scattering of water. mdpi.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) | IR |

| Alcohol O-H | Stretch | 3200 - 3600 (broad) | IR |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 (strong) | IR, Raman |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C-O | Stretch | 1000 - 1300 | IR |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For a compound like this compound, which lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, its UV-Vis spectrum is expected to be relatively simple. Carboxylic acids typically exhibit a weak n → π* transition at around 200-210 nm. cnrs.fr Therefore, UV-Vis spectroscopy is more commonly used for quantitative analysis in conjunction with chromatographic techniques rather than for detailed structural elucidation of this particular compound.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like acetic acid or trifluoroacetic acid to improve peak shape and resolution. biocompare.comrasayanjournal.co.in

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. rsc.org HPLC methods can be validated to ensure they are accurate, precise, and robust for their intended purpose. nih.gov

Interactive Data Table: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of a compound. nih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of solvents such as hexane (B92381), ethyl acetate, and acetic acid would serve as the mobile phase. mdpi.commdpi.com

After the solvent has moved up the plate, the separated components are visualized, often under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the functional groups present (e.g., potassium permanganate (B83412) stain for the hydroxyl group). nih.govresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard. The presence of multiple spots would indicate impurities. mdpi.com

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to the presence of polar hydroxyl and carboxylic acid functional groups. These groups can lead to issues such as poor peak shape, low volatility, and thermal decomposition in the GC inlet and column. To overcome these limitations, derivatization is a crucial prerequisite for successful GC analysis. researchgate.net

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For this compound, two primary derivatization strategies are common:

Silylation: This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com

Alkylation/Esterification: The carboxylic acid group can be converted into an ester, for example, a methyl ester, by reacting with an alcohol in the presence of an acid catalyst. The hydroxyl group can also be alkylated. The existence of the methyl ester derivative, rac-methyl 2-[(1R,3S)-3-hydroxycyclopentyl]acetate, confirms the viability of this approach. nih.gov

Once derivatized, the resulting less polar and more volatile compound can be readily analyzed by GC. The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for this type of analysis.

A typical GC method for the analysis of derivatized this compound would involve the following parameters:

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

The retention time of the derivatized compound under these conditions would be a key identifier for its presence in a sample.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

When coupled with GC, mass spectrometry serves as a powerful detector, providing both qualitative and quantitative information. The mass spectrometer ionizes the derivatized analyte molecules as they elute from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z).

For the derivatized this compound, electron ionization (EI) is a common ionization technique. EI at a standard energy of 70 eV typically induces extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.

The fragmentation pattern provides valuable structural information. For the methyl ester derivative of this compound, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion with a specific m/z value.

Cleavage of the acetic acid side chain: This could lead to fragments corresponding to the cyclopentanol (B49286) ring and the acetyl group.

Fragmentation of the cyclopentyl ring: The five-membered ring can undergo characteristic cleavages.

Loss of water (H2O) from the hydroxyl group: This is a common fragmentation pathway for alcohols.

The predicted mass spectrum for methyl 2-(3-hydroxycyclopentyl)acetate would exhibit characteristic peaks that can be used for its unambiguous identification.

| Ion Description | Predicted m/z |

| [M]+ (Molecular Ion) | 158 |

| [M - H2O]+ | 140 |

| [M - OCH3]+ | 127 |

| [M - COOCH3]+ | 99 |

| [C5H8OH]+ | 85 |

| [CH2COOCH3]+ | 73 |

The analysis of these fragments allows for the confirmation of the molecular structure of this compound and the assessment of its purity in a given sample. The combination of GC and MS provides a robust and reliable methodology for the comprehensive analysis of this compound. ucdavis.edu

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of stereochemically complex cyclopentane (B165970) rings is often considered a significant challenge in organic chemistry. researchgate.net Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2-(3-Hydroxycyclopentyl)acetic acid and its derivatives.

Current synthetic approaches to substituted cyclopentanes can be lengthy and may rely on reagents that are not environmentally friendly. Modern synthetic methods, however, offer promising alternatives. ingentaconnect.com These include biocatalysis, which utilizes enzymes to perform highly selective reactions under mild conditions. For instance, lipases have been successfully used for the selective acylation of cyclopentene (B43876) diols on a large scale, a key step in prostaglandin (B15479496) synthesis. nih.gov The power of biocatalysis lies in its ability to achieve high chemo-, regio-, and stereoselectivity, which is crucial for producing specific stereoisomers of this compound. nih.gov

Flow chemistry is another area with the potential to revolutionize the synthesis of this compound. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be integral to developing next-generation synthetic routes. A patent for the preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters suggests a pathway that could be optimized for sustainability. google.com

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources | Development of new catalytic systems, process optimization |

Exploration of Untapped Stereoisomeric Forms and Their Unique Biological Profiles

The this compound molecule possesses two stereocenters, leading to the existence of four possible stereoisomers. The spatial arrangement of the hydroxyl and acetic acid groups can significantly influence the compound's interaction with biological targets. It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

Future research should focus on the stereoselective synthesis of each of these four stereoisomers in their pure forms. This will allow for a thorough investigation of their individual biological activities. Techniques such as chiral chromatography and asymmetric synthesis will be essential for this purpose. A stereoselective synthetic route has been reported for introducing side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid, which could be adapted for the synthesis of this compound isomers. nih.gov

By studying the biological profiles of each stereoisomer, researchers can identify the most potent and selective isomer for a particular therapeutic target, while minimizing off-target effects. This approach has been successfully applied to many classes of drugs, including prostaglandin analogs, where specific stereochemistry is crucial for activity. nih.gov

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | Relative Stereochemistry | Potential for Unique Biological Activity |

|---|---|---|

| (1R,3R) | trans | Potentially different receptor binding affinity and selectivity compared to other isomers. |

| (1S,3S) | trans | Enantiomer of the (1R,3R) isomer, may have different or no biological activity. |

| (1R,3S) | cis | The cis configuration may lead to a different conformational preference, impacting target interaction. |

Rational Design of Next-Generation Derivatives with Improved Selectivity and Potency

Once the biologically active stereoisomer(s) of this compound have been identified, the next step will be the rational design of next-generation derivatives with enhanced therapeutic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. drugdesign.org By systematically modifying the core structure and observing the effects on biological activity, researchers can build a comprehensive understanding of the key molecular features required for optimal efficacy.

For example, the hydroxyl and carboxylic acid groups are likely key pharmacophoric features involved in hydrogen bonding interactions with a biological target. Modifications to these groups, such as esterification of the carboxylic acid to create a prodrug, could improve bioavailability. The cyclopentane ring itself can be substituted with various functional groups to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of cyclopentane-fused anthraquinone (B42736) derivatives has shown that modifications to the cyclopentane ring can lead to compounds with remarkable antiproliferative potency. nih.gov

Computational modeling will play a vital role in guiding the design of new derivatives. Techniques such as molecular docking can be used to predict how different analogs will bind to a target receptor, allowing for the in-silico screening of large virtual libraries of compounds before committing to their synthesis.

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of the mechanism of action of this compound at the molecular level is essential for its development as a therapeutic agent. Given its structural similarity to prostaglandins, it is plausible that this compound may target prostaglandin receptors, such as the FP receptor. nih.govnih.govwikipedia.org Prostaglandin F2α analogs are known to act on these G-protein coupled receptors to elicit their biological effects. youtube.comyoutube.com

Future research should employ advanced techniques to elucidate the precise molecular interactions between this compound and its biological target(s). X-ray crystallography of the compound bound to its receptor would provide an atomic-level snapshot of the binding mode, revealing key interactions that can be exploited for the design of more potent and selective derivatives. Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of protein-ligand complexes.

Furthermore, advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR), can provide valuable information about the conformational dynamics of both the ligand and the receptor upon binding. These detailed mechanistic insights will be invaluable for the development of the next generation of therapeutics based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. researchgate.netnih.gov These powerful computational tools can be applied at various stages of the development of this compound and its analogs.

AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel compounds. This can significantly accelerate the identification of promising drug candidates. Machine learning models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify compounds with favorable drug-like properties early in the discovery process.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters |

| trans-2-aminocyclopentanecarboxylic acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxycyclopentyl)acetic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclopentane ring functionalization. A validated approach includes:

Hydrogenation : Use Pd/C under H₂ to reduce unsaturated bonds in precursor molecules (e.g., cyclopentene derivatives) .

Sulfonation/Saponification : Introduce acetic acid moieties using sulfonyl chlorides (e.g., C₈H₁₇SO₂Cl) followed by NaOH-mediated hydrolysis .

Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the cyclopentyl backbone (δ ~1.5–2.5 ppm for cyclopentane protons) and acetic acid moiety (δ ~2.3–2.6 ppm for CH₂COO⁻). Use D₂O or CDCl₃ as solvents .

- IR : Detect hydroxyl (broad ~3200–3600 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₉H₂₉ClO₄S₂: calculated 421.01 g/mol) .

Advanced Research Questions

Q. How can conformational analysis of the cyclopentane ring impact the compound’s reactivity in biological systems?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to determine ring puckering (e.g., envelope or twist conformations). For example, bond lengths (C–O: 1.36–1.42 Å) and angles in similar compounds correlate with hydrogen-bonding networks .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for different conformers. Compare with experimental data to assess steric effects on enzyme binding .

Q. How should researchers address discrepancies between predicted and experimental physicochemical properties (e.g., pKa)?

- Methodology :

- Potentiometric Titration : Measure experimental pKa using automated titrators (e.g., Methrohm Titrando). For this compound, predicted pKa ~3.78 may differ due to intramolecular H-bonding; adjust buffer systems accordingly .

- Solubility Studies : Use shake-flask methods with HPLC quantification to assess pH-dependent solubility. Compare with COSMO-RS predictions .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to simulate binding modes. Focus on interactions between the hydroxycyclopentyl group and active-site residues .

- In Vitro Assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry) with purified proteins. Include controls for non-specific binding (e.g., bovine serum albumin) .

Data Analysis & Technical Challenges

Q. How can researchers resolve ambiguities in stereochemical assignments during synthesis?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards .

- Optical Rotation : Measure [α]D²⁵ and compare with literature for chiral analogs (e.g., (1R,2R)-configured derivatives) .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in the compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.